molecular formula C10H7F2N3O2 B4626983 5-amino-2-(2,4-difluorophenyl)-1,3-oxazole-4-carboxamide

5-amino-2-(2,4-difluorophenyl)-1,3-oxazole-4-carboxamide

Cat. No. B4626983
M. Wt: 239.18 g/mol
InChI Key: UWPNFBGKYHDMRK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of oxazole derivatives, including compounds similar to 5-amino-2-(2,4-difluorophenyl)-1,3-oxazole-4-carboxamide, often involves cyclization reactions. For instance, the synthesis of 2-phenyl-4,5-substituted oxazoles has been achieved through copper-catalyzed intramolecular cyclization of functionalized enamides, showcasing a method that might be applicable to the synthesis of our compound of interest (Kumar et al., 2012). These synthetic routes typically involve the cyclization of highly functionalized precursors, indicating the versatility and complexity of synthesizing oxazole derivatives.

Molecular Structure Analysis

The molecular structure of oxazole derivatives, including 5-amino-2-(2,4-difluorophenyl)-1,3-oxazole-4-carboxamide, is characterized by their heterocyclic framework, which significantly influences their chemical behavior. X-ray diffraction techniques have been employed to determine the crystal structures of similar compounds, providing insights into their molecular geometry and electronic structure (L'abbé et al., 2010).

Chemical Reactions and Properties

Oxazole compounds participate in various chemical reactions due to their functional groups. For example, the Dimroth rearrangement is a reaction that some oxazole derivatives may undergo, indicating the reactivity of the oxazole ring system under certain conditions (Ferrini et al., 2015). These reactions are essential for the functionalization and further derivatization of oxazole compounds.

Scientific Research Applications

Ruthenium-catalyzed Synthesis

The ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates demonstrates the chemical versatility of similar structures for creating biologically active compounds. The methodology provides a controlled approach for the preparation of triazole-based scaffolds, highlighting the potential for developing peptidomimetics and compounds with significant biological activities, such as HSP90 inhibitors (Ferrini et al., 2015).

Photooxygenation of Oxazoles

Research into the photooxygenation of oxazoles, which can serve as precursors to activated carboxylic acids, demonstrates the utility of oxazole compounds in synthesizing complex molecules like recifeiolide and curvularin. This process underlines the potential of oxazoles in the streamlined synthesis of macrolides, offering a pathway for the creation of novel pharmaceutical compounds (Wasserman et al., 1981).

Microwave-assisted Cornforth Rearrangement

The microwave-assisted Cornforth rearrangement facilitates the efficient preparation of substituted 5-aminooxazoles. This process showcases the chemical flexibility of oxazole compounds and their derivatives, enabling the production of various substituted oxazoles with applications in drug development and other areas of chemistry (Nolt et al., 2006).

Pd-Catalyzed C(sp(3))-H Bond Activation

The use of bidentate auxiliaries derived from oxazole-4-carboxamide moieties for Pd-catalyzed C(sp(3))-H bond activation underscores the role of oxazole derivatives in facilitating selective and efficient chemical transformations. This strategy has been applied to produce γ-substituted non-natural amino acids, demonstrating the synthetic utility of oxazole derivatives in organic chemistry (Pasunooti et al., 2015).

Anticancer Agent Development

Oxazole derivatives have also been explored for their potential as anticancer agents. The synthesis of N-(ferrocenylmethyl amino acid) fluorinated benzene-carboxamide derivatives showcases the application of oxazole chemistry in the development of new therapeutic agents, with some compounds exhibiting significant cytotoxic effects against cancer cell lines (Butler et al., 2013).

properties

IUPAC Name

5-amino-2-(2,4-difluorophenyl)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2N3O2/c11-4-1-2-5(6(12)3-4)10-15-7(8(13)16)9(14)17-10/h1-3H,14H2,(H2,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWPNFBGKYHDMRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=NC(=C(O2)N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-2-(2,4-difluorophenyl)-1,3-oxazole-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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